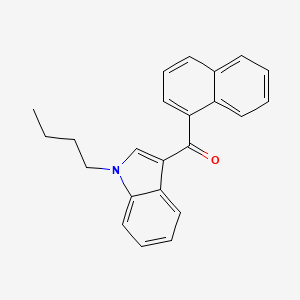

1-Butyl-3-(1-naphthoyl)indole

Description

Contextualization of Synthetic Cannabinoid Receptor Agonists in Modern Research

Synthetic cannabinoid receptor agonists (SCRAs) are laboratory-created chemicals that interact with the same cell receptors as tetrahydrocannabinol (THC), the primary psychoactive component of cannabis. usdoj.gov These compounds are not derived from the cannabis plant but are designed to mimic its effects. usdoj.gov In modern research, SCRAs serve as valuable tools for investigating the cannabinoid system, which is involved in regulating a variety of physiological processes. usdoj.gov The study of these synthetic compounds helps scientists understand the structure-activity relationships of cannabinoid receptors and explore potential therapeutic applications. usdoj.govfrontiersin.org

Nomenclatural and Classificatory Framework of 1-Butyl-3-(1-naphthoyl)indole

The compound this compound is identified through a systematic naming and classification system that clarifies its chemical structure and its relationship to other similar substances.

The formal chemical name for this compound, according to the International Union of Pure and Applied Chemistry (IUPAC), is (1-butylindol-3-yl)-naphthalen-1-ylmethanone. smolecule.comnih.gov It is more commonly known by the designation JWH-073. usdoj.govnih.govwikipedia.org The "JWH" prefix is an acknowledgment of Dr. John W. Huffman, a prominent chemist who, along with his research team, first synthesized a large family of these compounds. wikipedia.orgoup.com

Table 1: Chemical Identifiers for this compound

| Identifier Type | Identifier |

|---|---|

| IUPAC Name | (1-butylindol-3-yl)-naphthalen-1-ylmethanone smolecule.comnih.gov |

| Common Name | JWH-073 usdoj.govnih.govwikipedia.org |

| CAS Number | 208987-48-8 smolecule.comwikipedia.org |

| Molecular Formula | C23H21NO smolecule.comwikipedia.org |

| Molar Mass | 327.427 g·mol−1 wikipedia.org |

This compound is classified as a synthetic cannabinoid receptor agonist. usdoj.gov It belongs to the naphthoylindole family of compounds, which are characterized by a specific chemical structure that includes an indole (B1671886) ring linked to a naphthoyl group. wikipedia.org This compound acts as a full agonist at both the CB1 and CB2 cannabinoid receptors, with a notable selectivity for the CB1 receptor. wikipedia.org The CB1 receptors are primarily located in the brain and central nervous system, while CB2 receptors are found predominantly in the immune system. wikipedia.org

Historical Development and Research Rationale for this compound

The synthesis of this compound, or JWH-073, was part of a broader research initiative led by Dr. John W. Huffman at Clemson University in the 1980s and 1990s. oup.comdea.gov The primary goal of this research was to create compounds that could be used as tools to study the endocannabinoid system. usdoj.govoup.com Specifically, these synthetic cannabinoids were developed to investigate the structure-activity relationships of cannabinoid receptors, which are crucial for understanding how different chemical structures interact with these receptors to produce physiological effects. usdoj.govfrontiersin.org

JWH-073 was designed as an analog of other synthetic cannabinoids, such as JWH-018, with a key difference being the length of the alkyl chain. oup.com While JWH-018 has a pentyl chain, JWH-073 has a butyl chain. oup.com This seemingly minor structural modification was part of a systematic exploration to determine how such changes influence the compound's affinity and efficacy at cannabinoid receptors. oup.comresearchgate.net Research has shown that JWH-073 binds with high affinity to the CB1 receptor, similar to THC, and also interacts with the CB2 receptor. usdoj.govfrontiersin.org This property makes it a useful compound for studying the distinct roles of these two receptor subtypes. usdoj.govwikipedia.org

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

(1-butylindol-3-yl)-naphthalen-1-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21NO/c1-2-3-15-24-16-21(19-12-6-7-14-22(19)24)23(25)20-13-8-10-17-9-4-5-11-18(17)20/h4-14,16H,2-3,15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCHHHSMPMLNVGS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C=C(C2=CC=CC=C21)C(=O)C3=CC=CC4=CC=CC=C43 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20175042 | |

| Record name | 1-Butyl-3-(1-naphthoyl) indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20175042 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

327.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

208987-48-8 | |

| Record name | (1-Butyl-1H-indol-3-yl)-1-naphthalenylmethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=208987-48-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | JWH-073 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0208987488 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Butyl-3-(1-naphthoyl) indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20175042 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 208987-48-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | JWH-073 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BBX3BP2772 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1-Butyl-3-(1-naphthoyl) indole | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7999 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthetic Methodologies and Chemical Transformations

General Principles of Indole (B1671886) Ring System Formation

The indole ring, a fusion of a benzene (B151609) and a pyrrole (B145914) ring, is a fundamental heterocyclic system in organic chemistry. atamanchemicals.combhu.ac.in Its synthesis is a well-explored area, with numerous named reactions developed for its construction. One of the most classical and reliable methods is the Fischer indole synthesis, which involves the reaction of a phenylhydrazine (B124118) with an aldehyde or ketone under acidic conditions. wikipedia.orgcreative-proteomics.com While effective for substituted indoles, other methods like the Bischler–Möhlau, Madelung, and Reissert syntheses provide alternative routes to this important scaffold. atamanchemicals.comwikipedia.org The indole structure is aromatic, possessing a planar system with 10 π-electrons, which contributes to its relative stability and unique reactivity. atamanchemicals.com

Specific Approaches for 1-Butyl-3-(1-naphthoyl)indole Synthesis

The synthesis of this compound is typically achieved through a multi-step process that involves the initial formation of the indole ring followed by specific functional group modifications. smolecule.com

Functional Group Modifications: Alkylation and Acylation Strategies

A common and direct route to this compound involves a two-step functionalization of the pre-formed indole ring. smolecule.comnih.gov

| Step | Reagents and Conditions | Product |

| Acylation | Indole, 1-Naphthoyl chloride, Ethylaluminum dichloride (Lewis acid) | 3-(1-Naphthoyl)indole |

| Alkylation | 3-(1-Naphthoyl)indole, Butyl halide, Potassium hydroxide, DMSO | This compound |

Regioselective Synthesis of 3-Aroylindole Derivatives

Recent advancements have focused on developing more efficient and regioselective methods for the synthesis of 3-aroylindoles. One such approach involves the reaction of nitrosoarenes with aromatic terminal ethynyl (B1212043) ketones (alkynones). scirp.orgresearchgate.net This uncatalyzed cycloaddition reaction offers excellent regioselectivity, producing 3-aroylindoles in good yields without the formation of the 2-aroylindole isomer. scirp.orgjove.com This method has been successfully applied to the synthesis of precursors for compounds like this compound. scirp.orgresearchgate.net

The synthesis of this compound (JWH-073) has been achieved by reacting nitrosobenzene (B162901) with 1-naphthoylprop-2-yn-1-one, followed by an alkylation step with n-butyl bromide, resulting in a 25% yield. scirp.org

Utility of C-Nitrosoaromatics and Alkynones in Indole Synthesis

The cycloaddition of C-nitrosoaromatics with alkynones has emerged as a powerful tool for constructing the indole skeleton. researchgate.net This method is atom-economical and allows for the simultaneous formation of new C-N and C-C bonds. researchgate.net The versatility of this approach is demonstrated by its tolerance of various functional groups on both the nitrosoarene and the alkynone, leading to a diverse range of 3-aroylindole products. scirp.orgjove.com The alkynones themselves are readily prepared by the oxidation of the corresponding alkynols, which are obtained from the reaction of aromatic aldehydes with ethynylmagnesium bromide. scirp.orgresearchgate.net Similarly, C-nitrosoaromatics can be synthesized by the oxidation of anilines. scirp.orgjove.com

Advanced Chemical Reactions of the Indole Ring System

The indole ring exhibits a rich and varied reactivity, primarily driven by the electron-rich nature of the pyrrole moiety.

Electrophilic Substitution and Alkylation

The most reactive position on the indole ring for electrophilic aromatic substitution is the C-3 position, which is significantly more reactive than benzene. bhu.ac.inwikipedia.org This high reactivity is due to the ability of the nitrogen atom to stabilize the intermediate carbocation without disrupting the aromaticity of the benzene ring. bhu.ac.inmsu.edu

Alkylation of the indole ring can occur at either the nitrogen (N-alkylation) or the carbon atoms (C-alkylation). chemcess.com To achieve N-alkylation, the indole is typically deprotonated with a strong base to form the more nucleophilic indole anion. chemcess.com C-alkylation, particularly at the C-3 position, can be achieved with various alkylating agents. chemcess.comnih.gov The reaction conditions can be tuned to favor either C-3 or N-alkylation. For instance, the use of more ionic salts like sodium and potassium salts of indole tends to favor N-alkylation, while indolyl magnesium halides are often alkylated at the C-3 position. bhu.ac.in

| Position | Reactivity | Reason |

| C-3 | Most reactive towards electrophiles | The intermediate carbocation is stabilized by the nitrogen lone pair without disrupting the benzene ring's aromaticity. bhu.ac.inmsu.edu |

| N-1 | Can be alkylated after deprotonation | Formation of the indole anion increases its nucleophilicity. chemcess.com |

| C-2 | Less reactive than C-3 | The intermediate carbocation is less stable. bhu.ac.in |

| Benzene Ring | Generally requires substitution at N-1, C-2, and C-3 first | The pyrrole ring is significantly more activated. wikipedia.org |

Reduction and Michael-Type Additions

The chemical structure of this compound, also known as JWH-073, allows for various chemical transformations, including reduction and Michael-type additions, to create a diverse range of derivatives.

Reduction Reactions

The ketone group and the aromatic systems within the this compound molecule are susceptible to reduction. However, direct reduction of the ketone group can be challenging due to steric hindrance, often requiring specialized reagents. For instance, the use of phenacyl bromide and triethylamine (B128534) at room temperature has been explored for the selective reduction of related N-hydroxyindoles to N-H indoles. scirp.org Another approach involves the use of indium metal and ammonium (B1175870) chloride in a methanol/water mixture, which has been shown to yield quinoline (B57606) derivatives from related compounds. scirp.org

Some N-hydroxy-3-aroylindoles, which are precursors in some synthetic routes to JWH-073, have been the focus of reduction studies. Attempts to reduce the N-OH group to N-H using nitrosobenzene, azobenzene, or Hantzsch ester were not successful. scirp.org However, more recent methods have shown high efficiency in this transformation. scirp.org

Michael-Type Additions

Michael-type additions represent a key strategy for the functionalization of the indole structure in compounds like this compound. smolecule.com This reaction involves the addition of a nucleophile to an α,β-unsaturated carbonyl compound. In the context of indoles, the indole nucleus itself can act as the nucleophile, typically attacking at the C-3 position. nih.gov

The regioselectivity of Michael additions involving indoles is highly dependent on the reaction medium. nih.gov For example, the use of a cerium(III) chloride heptahydrate and sodium iodide combination supported on silica (B1680970) gel has been shown to effectively catalyze the alkylation of various indoles with α,β-unsaturated ketones, leading exclusively to 3-(3-oxoalkyl)indole derivatives without any N-alkylation products. nih.gov

Furthermore, enantioselective Michael additions have been developed for related oxindole (B195798) structures, yielding products with a quaternary center at the C-3 position with high enantioselectivity. nih.gov These methods provide a pathway to chiral 3,3-disubstituted oxindoles, which are of medicinal interest. nih.gov While not directly applied to this compound in the reviewed literature, these methodologies suggest potential pathways for creating more complex and chiral derivatives.

The functionalization of the indole core through these reactions opens up possibilities for creating a wide array of new compounds with potentially different biological activities. scirp.org

Table 1: Examples of Reduction and Michael-Type Addition Reactions on Related Indole Structures

| Reaction Type | Reactants | Catalyst/Reagents | Product Type | Reference |

| Reduction | N-hydroxy-3-aroyl-5-nitroindoles | Phenacyl bromide, triethylamine | N-H indole derivatives | scirp.org |

| Reduction | Indole derivative (Compound 35) | In metal, NH₄Cl, MeOH/H₂O | Quinoline derivative | scirp.org |

| Michael Addition | Indoles, α,β-unsaturated ketones | CeCl₃·7H₂O-NaI on silica gel | 3-(3-oxoalkyl)indole derivatives | nih.gov |

| Enantioselective Michael Addition | 3-Aryl-substituted oxindoles, methyl vinyl ketone | Binaphthyl-modified bifunctional organocatalyst | Chiral 3,3-disubstituted oxindoles | nih.gov |

Oxidative Reaction Pathways for Structural Diversification

The oxidative transformation of this compound and related compounds provides a powerful tool for structural diversification, leading to a variety of metabolites and novel chemical entities. These reactions primarily target the indole ring, the naphthyl moiety, and the butyl side chain.

In vitro studies using human liver microsomes (HLM) have identified several key oxidative metabolic pathways for this compound (JWH-073). dshs-koeln.de These include mono- and dihydroxylation at various positions on the parent compound, carboxylation of the butyl side chain, and N-dealkylation. nih.gov Specifically, hydroxylation can occur on the aromatic indole and naphthalene (B1677914) rings as well as the aliphatic butyl chain. nih.gov The formation of dihydrodiols on the naphthalene ring is also a significant biotransformation route. dshs-koeln.de

The fungus Cunninghamella elegans has been used as a model system to study the metabolism of synthetic cannabinoids. nih.govfrontiersin.org For JWH-073, this model has shown biotransformations such as carboxylation at the butyl side chain, dehydrogenation, and dihydrodiol formation at the naphthalene moiety. nih.gov

A notable oxidative reaction for functionalizing the indole core is the use of manganese(III) acetate (B1210297). This reagent can facilitate an oxidative free-radical reaction, leading to the formation of complex ring structures. For example, treatment of a related N-methoxy-3-aroyl-5-nitroindole with manganese(III) acetate and dimethyl malonate resulted in the formation of a benzo[b]carbazole derivative. scirp.orgsmolecule.com This type of cyclization highlights the potential for creating highly complex, fused-ring systems from the basic indole scaffold. scirp.org

The major oxidative metabolites of JWH-073 identified in human urine are monohydroxylated forms. nih.gov It has also been observed that oxidized metabolites of both JWH-018 (the pentyl analog) and JWH-073 can be detected in urine samples, suggesting possible metabolic demethylation of JWH-018 to JWH-073. acs.org

Table 2: Key Oxidative Transformations of this compound and Related Compounds

| Transformation | Reagent/System | Product Type | Key Findings | Reference(s) |

| Hydroxylation | Human Liver Microsomes (HLM) | Mono- and dihydroxylated metabolites | Occurs on indole, naphthalene, and butyl moieties. | dshs-koeln.denih.gov |

| Carboxylation | Human Liver Microsomes (HLM), C. elegans | Carboxylated butyl side chain | A common metabolic pathway. | dshs-koeln.denih.govnih.gov |

| Dihydrodiol Formation | Human Liver Microsomes (HLM), C. elegans | Dihydrodiol on naphthalene moiety | A substantial biotransformation route. | dshs-koeln.denih.gov |

| Dehydrogenation | Cunninghamella elegans | Dehydrogenated N-butylindole | An observed biotransformation. | nih.gov |

| Oxidative Cyclization | Manganese(III) acetate, dimethyl malonate | Benzo[b]carbazole derivative | Forms complex, fused-ring structures. | scirp.orgsmolecule.com |

| N-Dealkylation | Human Liver Microsomes (HLM) | N-dealkylated metabolites | A documented metabolic pathway. | nih.gov |

Pharmacological Characterization and Endocannabinoid System Interactions

Structure-Activity Relationship (SAR) Investigations

Design Principles for Cannabinoid Receptor Agonists

The development of synthetic cannabinoid agonists like 1-Butyl-3-(1-naphthoyl)indole is guided by the goal of mimicking the effects of Δ9-tetrahydrocannabinol (Δ9-THC), the main psychoactive component of cannabis. usdoj.gov The design of these compounds often involves creating structures that bind to and activate cannabinoid receptors, particularly the CB1 and CB2 receptors. nih.govnih.govpublish.csiro.au

The general design of many synthetic cannabinoids, including the naphthoylindole class to which this compound belongs, involves a few key structural components that are recognized as crucial for cannabimimetic activity. mdpi.com These typically include a core scaffold, a side chain, and a linker group that connects to another cyclic moiety. ohio.gov The aim is to create molecules that can effectively interact with the binding pockets of the cannabinoid receptors.

Research into these compounds has led to the identification of several structural classes that demonstrate agonist activity at the CB1 receptor. mdpi.com These classes include, but are not limited to, 2-(3-hydroxycyclohexyl)phenols, 3-(1-naphthoyl)indoles, and 3-phenylacetylindoles. mdpi.com The design principle revolves around modifying these core structures to enhance affinity and efficacy at the cannabinoid receptors.

Elucidation of Pharmacophoric Elements within the Indole (B1671886) Scaffold

The indole scaffold is a key "privileged structure" in medicinal chemistry, meaning it can serve as a versatile framework for developing a wide range of biologically active compounds. nih.govresearchgate.neteurekaselect.com In the context of cannabinoid receptor agonists, the indole nucleus is a central pharmacophoric element. nih.govresearchgate.neteurekaselect.com

For this compound, the specific arrangement of its components is critical for its activity:

The Indole Ring: This bicyclic aromatic structure serves as the core scaffold. nih.govresearchgate.neteurekaselect.com The nitrogen atom at position 1 and the carbon at position 3 are key points for substitution.

The 1-Butyl Group: An alkyl chain at the N1 position of the indole ring is a common feature in many synthetic cannabinoids. The length of this alkyl chain significantly influences the compound's affinity for cannabinoid receptors. mdpi.com For instance, in a series of N-alkyl analogs, binding affinity for both CB1 and CB2 receptors tends to be highest with butyl, pentyl, or hexyl chains. mdpi.com

The 3-(1-Naphthoyl) Group: The substituent at the C3 position of the indole ring is crucial for receptor interaction. In this compound, this is a naphthoyl group, which is a bulky, aromatic system. This group is thought to engage in aromatic stacking interactions within the binding site of the CB1 receptor. kennesaw.edunih.gov Modifications to this naphthoyl ring, such as the addition of substituents, can alter the compound's affinity and selectivity for CB1 versus CB2 receptors. kennesaw.edunih.gov

Table 1: Key Pharmacophoric Elements of this compound and their Significance

| Pharmacophoric Element | Position on Indole Scaffold | Significance for Cannabinoid Receptor Interaction |

| Indole Ring | Core Structure | Serves as a "privileged" scaffold for designing cannabinoid agonists. nih.govresearchgate.neteurekaselect.com |

| Butyl Group | N1-Alkyl Chain | The length of this chain influences binding affinity, with butyl being optimal for high affinity at both CB1 and CB2 receptors. mdpi.com |

| Naphthoyl Group | C3-Substituent | This bulky aromatic group is critical for receptor binding, likely through aromatic stacking interactions. kennesaw.edunih.gov |

In Vivo Biological Effects and Behavioral Pharmacology

Central Nervous System Modulations

JWH-073 exerts significant influence over the central nervous system, eliciting a range of effects from psychoactive phenomena to alterations in motor function. These modulations are primarily mediated through its interaction with the brain's cannabinoid receptor CB1. wikipedia.org

Psychoactive Phenomena and Altered Perceptual States

Preclinical studies indicate that JWH-073 produces psychoactive effects that are qualitatively similar to those of Δ⁹-tetrahydrocannabinol (Δ⁹-THC), the primary psychoactive component of cannabis. nih.govusdoj.gov In animal models, JWH-073 demonstrates Δ⁹-THC-like activity, and its effects in a specific battery of tests (the cannabinoid tetrad: hypothermia, analgesia, hypolocomotion, and akinesia) are used to predict similar psychoactivity in humans. nih.govusdoj.gov Studies in rats have shown that JWH-073 can produce subjective effects similar to those of Δ⁹-THC. usdoj.gov While its potency is considered to be roughly 50% less than the related compound JWH-018, it is known to cause psychoactive effects that can be more intense than those produced by cannabis. nih.gov

Influence on Cognitive Processes (e.g., Memory)

Research has demonstrated that JWH-073 has a discernible impact on cognitive functions, particularly memory. In a study involving mice, acute administration of JWH-073 resulted in memory function being altered for up to 24 hours. nih.govnih.gov This was observed in the Novel Object Recognition (NOR) test, where the compound induced a significant impairment of recognition memory. nih.gov

Further investigation into the mechanisms behind this cognitive impairment points to the compound's interference with hippocampal function. In vitro electrophysiological studies have shown that JWH-073 impairs the generation of Long-Term Potentiation (LTP), a crucial process for memory formation, and depresses synaptic transmission in the hippocampus. nih.govresearchgate.net This suggests that even at sub-toxic doses, the compound can cause a persistent memory deficit by disrupting synaptic plasticity. nih.gov

Table 1: Effect of JWH-073 on Hippocampal Synaptic Plasticity

| Condition | Measure | Result | Percentage Change vs. Vehicle |

|---|---|---|---|

| Vehicle | Long-Term Potentiation (LTP) | 122.3 ± 15.3% Δ increase vs. baseline | N/A |

| JWH-073 | Long-Term Potentiation (LTP) | 48.1 ± 3.5% | ~60% decrease |

Regulation of Physiological Parameters (e.g., Body Temperature)

A hallmark of cannabinoid activity is the regulation of physiological parameters, with body temperature being a key indicator. JWH-073 consistently produces hypothermia in animal models, an effect that is characteristic of the cannabinoid "tetrad". nih.govusdoj.govresearchgate.net

Studies comparing different administration routes in mice found that JWH-073 induced significant decreases in rectal temperature. nih.gov Repeated administration has been shown to lead to a tolerance to these hypothermic effects. nih.gov The hypothermia is mediated by the CB1 receptor, and the effect is dose-dependent. nih.gov

Table 2: Hypothermic Effects of JWH-073 in Mice

| Route of Administration | Dose | Mean Rectal Temperature (°C ± SEM) |

|---|---|---|

| Inhalation | 100 mg/30 L | 32.22 ± 0.20 |

| Intraperitoneal Injection | 30 mg/kg | 32.87 ± 0.58 |

Impact on Motor Function and Coordination

The effects of JWH-073 on motor function are complex and can be dose-dependent. A common finding in mice is a transient decrease in spontaneous motor activity. nih.govusdoj.govnih.govnih.gov One study noted a reduction in spontaneous motor activity of approximately 48% at 25 minutes post-administration. nih.gov This locomotor suppression appears to be a robust effect, as tolerance was not observed after repeated administration. nih.gov However, this immobility may not be a direct impairment of motor coordination, as the same study found that JWH-073 did not cause catalepsy or akinesia in the bar test. nih.gov

Interestingly, research in rats has shown a biphasic effect. A low dose (0.5 mg/kg) was found to significantly increase total locomotor activity, whereas a higher dose (5 mg/kg) produced a reduction in locomotion at a specific time point. nih.gov

Table 3: Effects of JWH-073 on Spontaneous Locomotor Activity

| Animal Model | Finding | Details |

|---|---|---|

| Mice | Decreased Activity | ~48% reduction at 25 minutes post-administration (1 mg/kg). nih.gov |

| Mice | Decreased Activity | Dose-dependent locomotor suppression via inhalation and injection. nih.gov |

| Rats | Increased Activity | Significant increase in total trajectory at 0.5 mg/kg. nih.gov |

| Rats | Decreased Activity | Reduced locomotor activity at 15-20 minutes with a 5 mg/kg dose. nih.gov |

Analgesic and Nociceptive Response Pathways

JWH-073 has been identified as an analgesic chemical, and its effects on pain response pathways are a significant aspect of its pharmacological profile. wikipedia.org

Evaluation of Antinociceptive Properties

The antinociceptive (pain-reducing) properties of JWH-073 are another component of the classic cannabinoid tetrad observed in preclinical studies. nih.govusdoj.gov In vivo assays confirm its analgesic effects. For instance, in the tail-flick test in mice, which measures response to a thermal stimulus, JWH-073 increased the latency to tail withdrawal, indicating a reduction in pain perception. nih.gov

The analgesic potential is further highlighted by studies investigating drug interactions. When combined with another synthetic cannabinoid, JWH-018, JWH-073 produced either additive or synergistic analgesic effects in the tail-immersion assay, depending on the ratio of the two compounds. researchgate.net These findings underscore the compound's potent activity in modulating nociceptive pathways, consistent with the known role of cannabinoid receptors in pain signaling. wikipedia.orgnih.gov

Table 4: Antinociceptive Effects of JWH-073 in Mice (Tail-Flick Test)

| Route of Administration | Dose | Mean Tail-Flick Latency (seconds ± SEM) |

|---|---|---|

| Inhalation | 100 mg/30 L | 4.93 ± 1.03 |

| Intraperitoneal Injection | 30 mg/kg | 6.66 ± 1.06 |

Comparative Analgesic Potency

1-Butyl-3-(1-naphthoyl)indole, also known as JWH-073, has demonstrated notable analgesic effects in animal studies. usdoj.gov Research indicates that this synthetic cannabinoid can produce antinociception, the scientific term for pain relief. nih.gov When compared to Δ9-tetrahydrocannabinol (THC), the primary psychoactive component of cannabis, JWH-073 has been found to be more potent in producing these analgesic effects. nih.gov

Studies in mice have established the dose-dependent antinociceptive properties of JWH-073. nih.gov The potency of a drug's analgesic effect is often measured by its ED50 value, which represents the dose required to produce a therapeutic effect in 50% of the subjects. For JWH-073, the ED50 value for producing antinociception was determined to be 9.40 mg/kg, which is significantly lower than the 25.6 mg/kg ED50 value for THC, highlighting its greater potency. nih.gov This suggests that a smaller amount of JWH-073 is needed to achieve the same level of pain relief as THC. nih.gov

Further research has explored the interactions between JWH-073 and other synthetic cannabinoids, such as JWH-018. When administered in combination, these compounds have been shown to produce both additive and synergistic effects in analgesia assays, meaning their combined effect is equal to or greater than the sum of their individual effects. researchgate.net These findings underscore the compound's significant activity within the biological systems that regulate pain.

Table 1: Comparative Antinociceptive Potency

| Compound | ED50 Value (mg/kg) | Relative Potency |

|---|---|---|

| This compound (JWH-073) | 9.40 | More Potent |

| Δ9-tetrahydrocannabinol (THC) | 25.6 | Less Potent |

| AM-2201 | 0.366 | Most Potent |

Data sourced from studies in mice measuring latency to tail withdrawal. nih.gov

Potential Therapeutic Research Avenues

The distinct pharmacological profile of this compound has opened several avenues for therapeutic research. Its interaction with the cannabinoid system, particularly the CB1 receptors, forms the basis for its potential applications. unict.it

Investigation in Nausea and Emesis Control

The endocannabinoid system plays a crucial role in regulating nausea and vomiting. nih.gov Agonism of the CB1 receptor, a primary mechanism of action for JWH-073, has been shown to suppress vomiting and nausea. nih.gov This has led to significant interest in cannabinoids for treating emesis, particularly in contexts where conventional treatments are less effective, such as nausea associated with chemotherapy. nih.govduke.edu Synthetic cannabinoids are already in clinical use for managing chemotherapy-induced nausea and vomiting. mdpi.com While cannabinoids are often considered a second-line treatment, their unique mechanism offers a valuable alternative for patients in palliative care or those undergoing emetogenic therapies. nih.gov The anti-emetic effects of cannabinoids are well-documented across various animal species, providing a strong preclinical basis for further investigation. nih.gov

Implications for Mood and Anxiety Regulation

The interaction of this compound with CB1 receptors in the central nervous system suggests potential implications for mood and anxiety regulation. usdoj.govnih.gov The CB1 receptor is known to be involved in modulating emotional states. nih.gov Plant-derived cannabis preparations are reported to have anti-anxiety effects, and specific compounds like cannabidiol (B1668261) (CBD) are being actively investigated for their anxiolytic and antidepressant properties. mdpi.comnih.gov Studies have shown that THC can elicit anxiolytic-like effects in animal models. unict.it While the psychoactive effects of compounds like JWH-073 are a complex area of study, understanding how they modulate mood and anxiety could lead to new therapeutic approaches for related disorders. usdoj.govnih.gov

Metabolism and Biotransformation Pathways

Major Metabolite Identification and Characterization

The primary phase I metabolic reactions for 1-Butyl-3-(1-naphthoyl)indole involve hydroxylation and carboxylation. Monohydroxylated metabolites are significant products, with hydroxylation occurring on the indole (B1671886) ring and the butyl side chain. nih.gov These reactions are followed by further oxidation to form carboxylated metabolites. nih.gov

In a study conducted on rats, the N-COOH metabolite of JWH-073 was identified as the major metabolite in hair samples. nih.govresearchgate.net This indicates that carboxylation of the N-butyl side chain is a significant metabolic pathway. Other identified metabolites include various monohydroxylated species. nih.gov The metabolites that are oxidized on the alkyl chain are of particular interest as they have been confirmed as major urinary metabolites in humans. nih.gov

It is noteworthy that some of these phase I metabolites, particularly the monohydroxylated forms, can retain significant biological activity. frontiersin.org Studies have shown that these metabolites can still bind to cannabinoid receptors with high affinity and act as potent agonists. nih.gov

Below is a table summarizing some of the major identified metabolites of this compound.

| Metabolite Name | Metabolic Pathway | Location of Modification | Reference |

| JWH-073 N-COOH M | Carboxylation | N-butyl side chain | nih.govresearchgate.net |

| Monohydroxylated metabolites | Hydroxylation | Indole ring, Butyl side chain | nih.gov |

In Vitro and In Vivo Metabolic Fate Studies

The metabolic fate of this compound has been investigated through both in vitro and in vivo studies, providing a comprehensive understanding of its biotransformation.

In Vitro Studies:

Human Liver Microsomes: In vitro studies using human liver microsomes have been instrumental in identifying the specific cytochrome P450 (CYP) enzymes responsible for the initial oxidative metabolism of JWH-073. researchgate.net These studies have confirmed the formation of various hydroxylated and carboxylated metabolites. nih.gov

Cunninghamella elegans Model: The fungus Cunninghamella elegans has been utilized as a model organism to study the metabolism of synthetic cannabinoids. nih.govjefferson.edu This model has been shown to produce a majority of the phase I metabolites of JWH-073 that are also observed in mammalian systems, including products of monohydroxylation, dihydroxylation, and carboxylation. nih.gov

In Vivo Studies:

Animal Models: In vivo studies in rats have provided valuable insights into the pharmacokinetic profile and metabolic disposition of JWH-073. frontiersin.org Following subcutaneous administration in rats, JWH-073 was detectable in serum for up to 24 hours, with the maximum concentration reached at 4 hours post-administration. frontiersin.org These studies have also confirmed the in vivo formation of monohydroxylated metabolites that retain biological activity. frontiersin.org An animal study also highlighted that the JWH-073 N-COOH metabolite was the major metabolite found in rat hair. nih.gov

The findings from these studies are summarized in the table below.

| Study Type | Model | Key Findings | Reference |

| In Vitro | Human Liver Microsomes | Identification of CYP enzymes involved in oxidation; formation of hydroxylated and carboxylated metabolites. | nih.govresearchgate.net |

| In Vitro | Cunninghamella elegans | Production of a wide range of phase I metabolites similar to those in mammals. | nih.govjefferson.edu |

| In Vivo | Rat | JWH-073 detectable in serum up to 24h; peak concentration at 4h; formation of active monohydroxylated metabolites; N-COOH metabolite is major in hair. | nih.govfrontiersin.org |

Analytical Methodologies for Detection and Quantification

Chromatographic Separation Techniques

Chromatographic methods are essential for separating 1-Butyl-3-(1-naphthoyl)indole from complex mixtures prior to its detection and identification by a mass spectrometer.

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust and widely used technique for the analysis of this compound. In this method, the compound is vaporized and separated from other components based on its volatility and interaction with the stationary phase of the GC column. Following separation, the molecule enters the mass spectrometer, where it is ionized, typically by Electron Ionization (EI).

The EI process bombards the molecule with high-energy electrons, causing it to fragment in a predictable and reproducible manner. The resulting mass spectrum serves as a chemical fingerprint for identification. The molecular ion peak ([M]⁺) for this compound is observed at a mass-to-charge ratio (m/z) of 327. Key fragment ions are crucial for confirming the structure. Common fragmentation pathways include the cleavage of the N-alkyl chain and the bond between the indole (B1671886) and carbonyl groups.

| m/z | Ion Identity | Description |

|---|---|---|

| 327 | [M]⁺ | Molecular Ion |

| 284 | [M-C₃H₇]⁺ | Loss of a propyl radical from the N-butyl chain |

| 200 | [C₁₃H₁₄N]⁺ | Fragment corresponding to the 1-butyl-1H-indolyl moiety |

| 155 | [C₁₁H₇O]⁺ | Naphthoyl cation |

| 127 | [C₁₀H₇]⁺ | Naphthyl cation |

Liquid Chromatography coupled with tandem mass spectrometry (LC-MS/MS) is another powerful tool, particularly for analyzing samples that are not easily volatilized or for quantifying the compound in biological matrices like urine and blood. nih.govselectscience.net High-resolution mass spectrometry, such as Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-Q-ToF-MS), provides highly accurate mass measurements, further enhancing confidence in identification. nih.gov

In LC-MS, separation occurs in the liquid phase. The compound is then ionized, commonly using Electrospray Ionization (ESI) in positive mode, which forms the protonated molecule [M+H]⁺ at m/z 328. nih.gov In tandem MS (MS/MS), this precursor ion is selected and fragmented to produce characteristic product ions. This process, known as Multiple Reaction Monitoring (MRM), is highly selective and sensitive, making it ideal for quantification. nih.gov

| Precursor Ion (m/z) | Product Ions (m/z) | Ion Identity |

|---|---|---|

| 328 ([M+H]⁺) | 155 | Naphthoyl cation |

| 145 | Protonated 1-butyl-1H-indole | |

| 127 | Naphthyl cation |

Spectroscopic Identification Methods

Spectroscopic methods provide detailed information about the chemical structure of this compound by measuring its interaction with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the definitive structural elucidation of molecules. researchgate.net It provides detailed information about the carbon-hydrogen framework. ¹H NMR spectroscopy identifies the chemical environment of hydrogen atoms (protons) in the molecule. For this compound, the ¹H NMR spectrum shows distinct signals for the aromatic protons on the indole and naphthalene (B1677914) rings, as well as the aliphatic protons of the N-butyl chain.

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

|---|---|---|---|

| 8.48 | m | - | Aromatic H (Naphthalene) |

| 8.18 | d | 8.4 | Aromatic H (Naphthalene) |

| 7.97 | d | 8.0 | Aromatic H (Naphthalene) |

| 7.90 | d | 7.6 | Aromatic H (Naphthalene) |

| 7.65 | dd | 1.2 | Aromatic H (Indole) |

| 7.54-7.44 | m | - | Aromatic H (Naphthalene) |

| 7.40-7.33 | m | - | Aromatic H (Indole) |

| 4.06 | t | 7.2 | N-CH₂ (Butyl chain) |

| 1.82-1.75 | q | - | N-CH₂-CH₂ (Butyl chain) |

| 1.33-1.25 | q | - | CH₂-CH₃ (Butyl chain) |

| 0.91-0.88 | t | 7.2, 7.6 | CH₃ (Butyl chain) |

In addition, ¹³C NMR and two-dimensional NMR techniques (e.g., COSY, HSQC, HMBC) can be used for complete and unambiguous assignment of all carbon and hydrogen signals, confirming the connectivity of the entire molecule. researchgate.net

Fourier Transform Infrared (FTIR) spectroscopy identifies functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The FTIR spectrum of this compound displays several characteristic absorption bands. The most prominent peak is the carbonyl (C=O) stretching vibration from the ketone linker between the indole and naphthalene rings. smolecule.com Aromatic C-H and C=C stretching vibrations are also clearly visible. smolecule.com

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| ~3100-3000 | Stretching | Aromatic C-H |

| ~2950-2850 | Stretching | Aliphatic C-H |

| 1648-1652 (ATR) | Stretching | Conjugated Ketone (C=O) |

| ~1595, 1505 | Stretching | Aromatic C=C |

Ultraviolet-Visible (UV-VIS) spectroscopy measures the absorption of UV or visible light by a molecule, corresponding to electronic transitions between energy levels. The extensive conjugation in the indole and naphthalene aromatic systems of this compound results in strong UV absorption. This property is often utilized for detection in High-Performance Liquid Chromatography (HPLC) systems equipped with a UV detector. The spectrum typically shows two major absorption maxima (λmax). caymanchem.com

| Absorption Maximum (λmax) | Electronic Transition |

|---|---|

| ~218 nm | π → π |

| ~316 nm | π → π |

Immunological Assays (ELISA)

Enzyme-linked immunosorbent assays (ELISAs) represent a common initial screening tool for the detection of synthetic cannabinoids in biological samples due to their high throughput and cost-effectiveness. While specific ELISAs for this compound (JWH-073) are not widely available, its structural similarity to other naphthoylindole-type synthetic cannabinoids, such as JWH-018, allows for its detection through cross-reactivity with immunoassays designed for these analogues.

Several commercial ELISA kits targeting JWH-018 and its metabolites have demonstrated significant cross-reactivity with JWH-073 and its metabolites. This cross-reactivity is a critical feature that enables the use of these assays for the presumptive screening of JWH-073. For instance, a JWH-018 forensic ELISA kit has shown a 490% cross-reactivity with the parent JWH-073 compound. Moreover, the metabolites of JWH-073, such as the N-(4-hydroxybutyl) and N-butanoic acid metabolites, exhibit even higher cross-reactivity, at 980% and 426% respectively, with certain JWH-018 targeted assays usdoj.gov. This enhanced reactivity with metabolites is particularly advantageous for urine screening, as parent compounds are often present at very low concentrations.

The performance of these immunoassays is typically validated against more specific and sensitive chromatographic methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS). Studies have shown that ELISAs designed for JWH-018 can achieve high sensitivity and specificity for detecting a range of synthetic cannabinoids, including JWH-073, in urine samples nih.gov. The accuracy of one such assay, when confirmed by LC-MS/MS, was determined to be 98% with greater than 95% sensitivity and specificity nih.gov. However, it is crucial to note that while ELISAs are effective for screening, they are not suitable for definitive confirmation due to the potential for cross-reactivity with other structurally related compounds. Therefore, all presumptive positive results from immunological assays must be confirmed by a more specific analytical technique.

Table 1: Cross-Reactivity of this compound (JWH-073) and its Metabolites in a JWH-018 Forensic ELISA Kit

| Compound | % Cross-Reactivity |

|---|---|

| JWH-018 | 100% |

| JWH-073 | 490% |

| JWH-073-N-(4-hydroxybutyl) metabolite | 980% |

| JWH-073 N-butanoic acid | 426% |

| JWH-018 N-5-hydroxypentyl | 753% |

| JWH-200 | 612% |

| AM-2201 | 350% |

Data sourced from Neogen Corporation's Synthetic Cannabinoids (JWH-018) Forensic ELISA Kit product information.

Application in Forensic Science and Drug Identification

The detection and quantification of this compound (JWH-073) are of significant interest in forensic science for the identification of illicit drug use and the analysis of seized materials. Due to its potent psychoactive effects and its past inclusion in "herbal incense" products, various analytical methods have been developed and applied in forensic laboratories.

Detection in Biological Matrices (Urine, Oral Fluid, Hair)

The analysis of biological matrices is crucial for determining exposure to JWH-073. Urine, oral fluid, and hair are the most common specimens utilized in forensic toxicology, each offering a different window of detection.

Urine: As a primary route of excretion, urine is a key matrix for detecting JWH-073 metabolites. The parent compound is extensively metabolized, making the detection of its hydroxylated and carboxylated metabolites more indicative of use. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a widely used technique for the sensitive and specific detection of these metabolites in urine nih.gov. Studies have validated LC-MS/MS methods for the simultaneous quantification of JWH-073 and its metabolites, with limits of quantification (LOQs) typically in the low nanogram per milliliter (ng/mL) range cuny.edu. For example, a validated UPLC-MS/MS method for JWH-073 and its N-butanoic acid and N-(4-hydroxybutyl) metabolites in urine had LOQs ranging from 0.11 to 0.17 ng/mL cuny.edu.

Oral Fluid: Oral fluid analysis is a non-invasive method for detecting recent drug use. The parent compound, JWH-073, can be detected in oral fluid, making it a valuable target for this matrix. An analytical procedure for the simultaneous determination of JWH-073 and other synthetic cannabinoids in oral fluid collected with a specific device has been developed using solid-phase extraction and LC-MS/MS chromtech.net.au. While peak concentrations of other synthetic cannabinoids like JWH-018 have been detected shortly after smoking, the detection window for JWH-073 in oral fluid is also expected to be relatively short chromtech.net.aunih.gov.

Hair: Hair analysis provides a long-term history of drug exposure, spanning months to years depending on the length of the hair shaft. Both the parent JWH-073 and its metabolites can be incorporated into the hair matrix. An ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) method has been established and validated for the detection of JWH-073 and its metabolites in hair researchgate.net. In an analysis of authentic hair samples from suspected synthetic cannabinoid users, JWH-073 was detected, demonstrating the utility of hair as a specimen for monitoring long-term use researchgate.net. An animal study indicated that the JWH-073 N-COOH metabolite was the major metabolite found in rat hair researchgate.netshimadzu.com.

Table 2: Detection of this compound (JWH-073) in Biological Matrices

| Biological Matrix | Analytical Method | Target Analytes | Findings |

|---|---|---|---|

| Urine | UPLC-MS/MS | JWH-073, JWH-073 N-butanoic acid, JWH-073 N-(4-hydroxybutyl) | LOQs of 0.11-0.17 ng/mL cuny.edu |

| Oral Fluid | LC-MS/MS | JWH-073 and other synthetic cannabinoids | Method developed for simultaneous determination chromtech.net.au |

| Hair | UHPLC-MS/MS | JWH-073 and its metabolites | JWH-073 detected in authentic hair samples researchgate.net |

Analysis in Seized Herbal Mixtures and Novel Psychoactive Substances

Forensic chemical analysis of seized materials is essential for identifying the active ingredients in products marketed as "herbal incense," "Spice," or "K2." JWH-073 has been frequently identified as an adulterant in these products, often in combination with other synthetic cannabinoids like JWH-018 usdoj.gov.

Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are the primary analytical techniques employed for the identification and quantification of JWH-073 in these complex matrices nih.govresearchgate.net. These methods allow for the separation of JWH-073 from the herbal matrix and other synthetic cannabinoids that may be present.

Quantitative analyses of seized herbal products have revealed a wide range of JWH-073 concentrations. For instance, in an analysis of "herbal high" products on the Italian market, the quantity of cannabimimetic substances, including JWH-073, ranged from 6 mg/g to 47 mg/g nih.gov. In another study, a broad class GC/MS drug screening method detected JWH-073 in methanolic extracts of three out of four tested herbal incense products nih.gov. The presence of JWH-073 has been confirmed in various herbal incense products purchased over the internet nih.gov.

Table 3: Analysis of this compound (JWH-073) in Seized Herbal Mixtures

| Product Type | Analytical Method | Detected Compounds | Concentration Range |

|---|---|---|---|

| "Herbal High" Products | GC/FID | JWH-073, JWH-018, JWH-250, AM-694, 1-butyl-3-(1-(4-methyl)naphthoyl)indole | 6 mg/g to 47 mg/g nih.gov |

| Herbal Incense | GC/MS | JWH-073, JWH-018 | Detected in 3 of 4 products nih.gov |

| Incense Sticks | LC-MS/MS | JWH-073, JWH-018 | Detected in seized samples spectroscopyonline.com |

Toxicological Considerations and Safety Implications for Research

Acute and Chronic Adverse Effects Profiles

The use of 1-Butyl-3-(1-naphthoyl)indole has been associated with a range of serious adverse effects, impacting multiple physiological systems. These effects are often more severe and unpredictable than those associated with naturally occurring cannabinoids. nih.gov

One of the significant concerns with this compound is its impact on the cardiovascular system. Reports indicate that its use can lead to sympathomimetic-like symptoms, including palpitations and tachycardia (rapid heart rate). nih.govresearchgate.net These cardiovascular events can be particularly dangerous, especially in individuals with pre-existing heart conditions. The stronger binding affinity of JWH-073 to the CB1 receptor compared to THC may contribute to these more severe cardiovascular side effects. oup.com

The neurological and psychiatric effects of this compound are profound and varied. Users may experience a range of symptoms, including agitation, anxiety, confusion, and paranoia. nih.govresearchgate.net More severe outcomes can include hallucinations, acute psychosis, and perceptual alterations. nih.govresearchgate.netfrontiersin.orgnih.gov In some cases, use has been linked to generalized convulsions and seizures, which can be persistent enough to require medically induced comas. nih.govresearchgate.netepilepsy.comcureepilepsy.org The compound's ability to induce these effects is a significant public health concern.

While less documented than cardiovascular and neurological effects, respiratory depression is a potential adverse effect associated with this compound. smolecule.com This can be particularly concerning, as severe respiratory depression can be life-threatening.

Comparison of Potency and Unpredictability with Cannabis Constituents

This compound (JWH-073) demonstrates a higher binding affinity for the CB1 receptor than Δ9-tetrahydrocannabinol (THC), the primary psychoactive component of cannabis. oup.comfrontiersin.orgwikipedia.org This increased affinity is believed to contribute to its greater potency and the more intense and often unpredictable psychoactive effects reported by users. researchgate.netfrontiersin.org While JWH-073 produces effects qualitatively similar to THC, its neurological effects are considered to be more severe. nih.gov Animal studies have shown that JWH-073 can produce subjective effects similar to those of THC. usdoj.govwikipedia.org However, the risk of a medical emergency has been estimated to be significantly greater with synthetic cannabinoids like JWH-073 compared to cannabis. nih.gov

The table below summarizes the binding affinities of JWH-073 and related compounds to cannabinoid receptors.

Research Ethics and Controlled Substance Regulations

The legal status and ethical considerations surrounding this compound have significantly impacted scientific research.

In the United States, this compound is classified as a Schedule I controlled substance under the Controlled Substances Act. psychonautwiki.orgnih.govfederalregister.gov This classification indicates that it has a high potential for abuse, no currently accepted medical use in treatment in the United States, and a lack of accepted safety for use under medical supervision. nih.gov This stringent regulation imposes significant barriers to conducting research on the compound. The Schedule I status creates logistical and financial challenges for researchers, including the need for special licensing, secure storage, and detailed record-keeping, which can stifle scientific inquiry into its potential therapeutic applications and full toxicological profile.

Compound Names

National and International Regulatory Frameworks Governing Research

The research and handling of this compound are governed by stringent national and international regulations due to its classification as a controlled substance in many parts of the world.

United States In the United States, this compound (JWH-073) is classified as a Schedule I controlled substance under the Controlled Substances Act (CSA). usdoj.govpsychonautwiki.orgnih.gov The U.S. Drug Enforcement Administration (DEA) temporarily placed it into Schedule I on March 1, 2011, and this scheduling was made permanent on July 9, 2012. wikipedia.orgpsychonautwiki.org Substances in Schedule I are defined as having a high potential for abuse, no currently accepted medical use in treatment in the United States, and a lack of accepted safety for use under medical supervision. nih.govfederalregister.govnih.gov Consequently, any person who manufactures, distributes, possesses, or engages in research with JWH-073 must be registered with the DEA to conduct such activities. govinfo.gov However, some chemical suppliers offer the compound in a "DEA exempt preparation," which does not require the purchaser to have a DEA registration. caymanchem.com

Australia In Australia, JWH-073 is considered a Schedule 9 prohibited substance under the Poisons Standard. wikipedia.orgpsychonautwiki.org A Schedule 9 substance is one that may be abused or misused, and its manufacture, possession, sale, or use is prohibited by law except when required for medical or scientific research, or for analytical, teaching, or training purposes with the approval of Commonwealth and/or State or Territory Health Authorities. wikipedia.orgpsychonautwiki.org

Europe The European Monitoring Centre for Drugs and Drug Addiction (EMCDDA) monitors synthetic cannabinoids, including JWH-073, as new psychoactive substances through the EU Early Warning System. europa.eu Many European nations have individually controlled the compound:

Germany : JWH-073 is controlled under Anlage II of the Narcotics Act (BtMG), making it illegal to manufacture, possess, import, export, or sell without a license. wikipedia.orgpsychonautwiki.org

United Kingdom : It is illegal to produce, supply, or import this drug under the Psychoactive Substances Act of 2016. psychonautwiki.org

Austria : The compound is illegal to possess, produce, and sell under the Neue-Psychoaktive-Substanzen-Gesetz (NPSG). psychonautwiki.org

Switzerland : JWH-073 is a controlled substance specifically named under Verzeichnis D. psychonautwiki.org

Other Nations : The substance is also controlled in Brazil, Lithuania, and New Zealand, among others. wikipedia.orgpsychonautwiki.org

Interactive Data Table: International Regulatory Status of JWH-073

| Country/Region | Regulatory Body/Act | Classification | Implications for Research |

|---|---|---|---|

| United States | Drug Enforcement Administration (DEA) / Controlled Substances Act | Schedule I psychonautwiki.orgnih.gov | Requires DEA registration for research, manufacture, and handling. govinfo.gov |

| Australia | Poisons Standard | Schedule 9 Prohibited Substance wikipedia.orgpsychonautwiki.org | Prohibited except for approved medical or scientific research. wikipedia.orgpsychonautwiki.org |

| Europe (EU) | European Monitoring Centre for Drugs and Drug Addiction (EMCDDA) | Monitored as a new psychoactive substance. europa.eu | Subject to control measures in member states. |

| Germany | Narcotics Act (BtMG) | Anlage II wikipedia.orgpsychonautwiki.org | Requires a license for manufacture, possession, and trade. psychonautwiki.org |

| United Kingdom | Psychoactive Substances Act 2016 | Illegal to produce, supply, or import. psychonautwiki.org | Strict controls on research activities. |

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 1-butyl-3-(1-naphthoyl)indole and its derivatives?

- Methodological Answer : The compound is synthesized via Friedel-Crafts acylation using 1-naphthoyl chloride and 1-butylindole. Key steps include:

- Reagent Optimization : Tin(IV) chloride (SnCl₄) in dichloromethane (CH₂Cl₂) as a Lewis acid catalyst .

- Purification : Column chromatography (e.g., petroleum ether/ethyl acetate gradients) achieves >99% purity, validated by HPLC .

- Yield Improvement : Modifying alkyl chain length (e.g., butyl vs. pentyl) or substituents (e.g., methoxy groups) impacts reaction efficiency. For example, 1-butyl derivatives yield 16–90% depending on the indole precursor .

Q. How is this compound characterized analytically?

- Methodological Answer : Multi-modal characterization includes:

- NMR Spectroscopy : ¹H/¹³C NMR identifies substituent effects (e.g., indole C-2 methyl groups cause signal broadening due to restricted rotation) .

- X-ray Crystallography : Confirms dihedral angles (e.g., 68.8° between indole and naphthalene planes) critical for receptor docking .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular ions (e.g., m/z 327.42 for C₂₃H₂₁NO) and fragmentation patterns .

Advanced Research Questions

Q. How do structural modifications influence cannabinoid receptor (CB1/CB2) binding affinity?

- Methodological Answer : Structure-activity relationship (SAR) studies reveal:

- Alkyl Chain Length : Increasing chain length (e.g., butyl → pentyl) enhances CB1 affinity. JWH-258 (pentyl) has CB1 Ki = 4.6 nM vs. JWH-259 (propyl, Ki = 220 nM) .

- Substituent Position : Methoxy/ethoxy groups at the naphthoyl 4-position improve selectivity (e.g., JWH-081: CB1 Ki = 1.2 nM vs. CB2 Ki = 12.4 nM) .

- Steric Effects : 2-Methyl indole derivatives (e.g., JWH-266) reduce affinity due to steric hindrance at CB1 (Ki >10,000 nM) .

Q. How can conflicting receptor affinity data be resolved in SAR studies?

- Methodological Answer : Contradictions arise from:

- Assay Variability : Use standardized competitive binding assays (e.g., [³H]CP-55,940 displacement) with heterologous CB1/CB2 expression systems .

- Electronic Effects : Electron-withdrawing groups (e.g., ethoxy) alter naphthoyl ring electron density, modulating receptor interactions. For example, JWH-258 (4-ethoxy) shows CB1/CB2 Ki = 4.6/10.5 nM, suggesting balanced activity .

- Statistical Validation : Apply multivariate analysis (e.g., PCA) to separate steric vs. electronic contributions .

Q. What experimental designs are recommended for in vivo metabolite profiling?

- Methodological Answer : Key steps include:

- Metabolite Identification : Administer radiolabeled compound (e.g., ¹⁴C) to rodents, followed by LC-HRMS/MS to detect hydroxylated (e.g., carboxy metabolites) and glucuronidated products .

- Enzyme Inhibition : Co-administration with cytochrome P450 inhibitors (e.g., ketoconazole) identifies primary metabolic pathways .

Q. How can molecular docking studies predict CB1/CB2 selectivity?

- Methodological Answer : Computational workflows involve:

- Receptor Homology Modeling : Use cryo-EM structures (e.g., PDB ID 5TGZ) to map ligand-binding pockets .

- Free Energy Calculations : MM-GBSA scoring differentiates binding modes (e.g., naphthoyl ring orientation in CB1 vs. CB2) .

- Validation : Correlate docking poses with functional assays (e.g., cAMP inhibition) to confirm predicted selectivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.